4-Chloro-3-(3-chlorophenyl)benzoic acid
Description
4-Chloro-3-(3-chlorophenyl)benzoic acid (CAS: 1261963-91-0) is a halogenated benzoic acid derivative with a molecular formula C₁₃H₈Cl₂O₂ (inferred from structural analogs) . The compound features a benzoic acid backbone substituted with a chlorine atom at the 4-position and a 3-chlorophenyl group at the 3-position.
The compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of chlorinated benzoic acids in drug discovery (e.g., diuretics, enzyme inhibitors) . Its dual chloro-substitutions may enhance binding affinity in biological systems, similar to EP300/CBP histone acetyltransferase inhibitors reported in .
Properties
IUPAC Name |
4-chloro-3-(3-chlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDOADRZABKNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680887 | |
| Record name | 3',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-91-0 | |
| Record name | 3',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Friedel-Crafts Acylation and Subsequent Chlorination
The Friedel-Crafts acylation represents a foundational approach for introducing aryl groups to aromatic rings. For 4-chloro-3-(3-chlorophenyl)benzoic acid, this method involves two sequential steps:
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Acylation of Benzene : Benzene reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., ) to form 3-(3-chlorophenyl)propiophenone.
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Oxidation and Chlorination : The ketone intermediate is oxidized to benzoic acid using a strong oxidizing agent (e.g., ) under acidic conditions, followed by electrophilic chlorination at position 4 using in the presence of .
Critical Parameters :
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Temperature Control : Chlorination proceeds optimally at 50–60°C to avoid over-chlorination.
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Catalyst Stoichiometry : A 1:1 molar ratio of to acyl chloride ensures complete acylation.
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Oxidation Efficiency : Yields improve with excess (2.5 equivalents) in refluxing aqueous .
Limitations :
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Low regioselectivity during chlorination may produce isomers.
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Friedel-Crafts acylation is incompatible with electron-deficient aromatic systems, necessitating pre-functionalization strategies.
Suzuki-Miyaura Cross-Coupling of Halogenated Intermediates
The Suzuki-Miyaura coupling offers a regioselective route to biaryl structures. For this compound, the protocol involves:
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Synthesis of 3-Bromo-4-chlorobenzoic Acid : Direct bromination of 4-chlorobenzoic acid using in at 0°C .
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Cross-Coupling with 3-Chlorophenylboronic Acid : The brominated intermediate reacts with 3-chlorophenylboronic acid in the presence of and in a 1,4-dioxane/water mixture at 80°C .
Optimization Insights :
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Catalyst Loading : 5 mol% achieves >85% conversion.
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Solvent System : A 3:1 dioxane/water ratio minimizes side reactions.
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Purification : Recrystallization from ethanol/water yields 98% purity .
Advantages :
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High regioselectivity and functional group tolerance.
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Scalable to industrial production with continuous flow reactors.
Ullmann-Type Coupling for Direct Biaryl Bond Formation
The Ullmann reaction facilitates copper-catalyzed coupling of aryl halides, providing an alternative to palladium-based methods:
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Preparation of 3-Iodo-4-chlorobenzoic Acid : Iodination of 4-chlorobenzoic acid using and in acetic acid.
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Coupling with 3-Chlorophenylcopper : The iodo derivative reacts with 3-chlorophenylcopper (generated in situ from and 3-chlorophenylmagnesium bromide) in dimethylformamide (DMF) at 120°C .
Key Observations :
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Catalyst System : (10 mol%) with 1,10-phenanthroline as a ligand enhances yield (78–82%).
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Side Reactions : Homocoupling of the aryl halide is suppressed by maintaining a 1:1.2 stoichiometric ratio of iodoarene to Grignard reagent.
Industrial Relevance :
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Cost-effective due to lower catalyst costs compared to palladium.
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Requires stringent oxygen-free conditions to prevent copper oxidation.
Directed Ortho-Metalation and Functionalization
Directed metalation strategies exploit the directing effects of functional groups to achieve precise substitution patterns:
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Lithiation of 4-Chlorobenzoic Acid : Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) deprotonates the position ortho to the carboxylic acid group (position 3).
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Quenching with 3-Chlorophenyl Electrophile : Addition of 3-chlorophenyl iodide forms the biaryl bond, followed by acidic workup to yield the target compound .
Optimization Metrics :
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Base Strength : LDA outperforms in minimizing side reactions.
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Electrophile Reactivity : Aryl iodides provide higher yields than bromides or chlorides.
Challenges :
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Sensitivity to moisture and temperature fluctuations.
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Limited scalability due to cryogenic conditions.
Industrial-Scale Production via Continuous Flow Synthesis
Modern continuous flow systems enhance the efficiency of multi-step syntheses:
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Chlorination and Coupling in Tandem Reactors :
Benefits :
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90% yield reduction in reaction time (from 24 hours to 2 hours).
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Real-time monitoring and adjustment of reaction parameters.
Economic Considerations :
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Higher initial capital investment offset by reduced waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-chlorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-(3-chlorophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-chlorophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Chlorinated Benzoic Acids
The following table compares 4-chloro-3-(3-chlorophenyl)benzoic acid with structurally related chlorinated benzoic acids:
Key Observations :
- Positional isomerism : The placement of chlorine and aryl groups significantly impacts biological activity. For example, 4-Chloro-3-(chlorosulfonyl)benzoic acid is a key intermediate in diuretics like Bumetanide , whereas 3-chlorobenzoic acid is a simpler analog used in generic synthesis.
- Bioisosteric replacements : highlights that 4-pyridone-3-carboxylic acid derivatives can act as bioisosteres for benzoic acid, improving cell growth-inhibitory activity in enzyme inhibitors . This suggests that substituent modifications in this compound could enhance its pharmacological profile.
Functional Group Variations: Sulfonyl and Sulfamoyl Derivatives
Sulfonyl and sulfamoyl groups introduce distinct electronic and hydrogen-bonding capabilities. The table below contrasts these derivatives:
Key Observations :
- Sulfonyl chloride derivatives (e.g., 4-Chloro-3-(chlorosulfonyl)benzoic acid) are reactive intermediates, whereas sulfamoyl groups (e.g., -SO₂NH₂) improve water solubility and are common in diuretics .
- The dimethylsulfamoyl group in increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-3-(3-chlorophenyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or Friedel-Crafts acylation (for intermediates). For NAS, use a chloro-substituted benzene derivative with a 3-chlorophenyl boronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base like K₂CO₃, and polar aprotic solvents such as DMF) . Optimize reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 substrate:boronic acid) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity. Monitor intermediates using TLC and confirm structures via NMR (¹H/¹³C) and HRMS .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Assign proton environments using ¹H NMR (DMSO-d₆, 400 MHz) and confirm aromatic substitution patterns via 2D COSY/NOESY. Compare chemical shifts with similar benzoic acid derivatives (e.g., δ ~12.5 ppm for -COOH) .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/chloroform). Resolve crystal packing and confirm dihedral angles between phenyl rings (expected: 60–90°) .
- Mass Spectrometry : Use ESI-HRMS to verify molecular ion peaks ([M-H]⁻ at m/z 295.0 for C₁₃H₈Cl₂O₂⁻) .
Q. What experimental strategies are effective for studying the compound’s reactivity (e.g., substitution, oxidation)?
- Methodological Answer :
- Substitution Reactions : React with nucleophiles (e.g., amines, thiols) in DMF at 60–80°C. Use K₂CO₃ as a base to deprotonate the -COOH group, enhancing electrophilicity at the chloro-substituted positions .
- Oxidation/Reduction : Oxidize the benzoic acid group to a ketone using KMnO₄ in alkaline conditions. Reduce chloro groups via catalytic hydrogenation (Pd/C, H₂ gas) .
- Coupling Reactions : Perform Ullmann coupling with aryl iodides (CuI, 1,10-phenanthroline, DMF, 100°C) to introduce additional aryl groups .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) to:
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (chloro groups typically lower LUMO energy) .
- Simulate infrared (IR) spectra and compare with experimental data to validate vibrational modes (e.g., C-Cl stretching at ~550 cm⁻¹) .
- Analyze thermochemical stability via Gibbs free energy calculations (atomization energy deviations <3 kcal/mol using B3LYP) .
Q. What mechanistic insights can be derived from kinetic and isotopic labeling studies of its reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace aromatic hydrogens with deuterium to study rate-determining steps in substitution reactions. A KIE >1 indicates proton transfer in the transition state .
- Radical Trapping : Add TEMPO to reactions to detect radical intermediates in coupling or oxidation pathways .
- Isotopic Labeling (¹⁸O) : Track oxygen exchange in the carboxylic acid group under acidic/basic conditions using HRMS .
Q. What strategies are employed to evaluate the compound’s biological activity, such as enzyme inhibition or protein-ligand interactions?
- Methodological Answer :
- In Vitro Assays : Test inhibition of tyrosinase or cytochrome P450 enzymes via UV-Vis spectroscopy (IC₅₀ determination). Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Molecular Docking : Simulate binding poses with target proteins (e.g., COX-2) using AutoDock Vina. Prioritize docking scores (<-7 kcal/mol) and hydrogen-bond interactions with active-site residues .
- SAR Studies : Modify substituents (e.g., replace Cl with F) and compare bioactivity trends. Use QSAR models to predict enhanced inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
